Introduction: A Versatile Scaffolding for Chemical Innovation
Introduction: A Versatile Scaffolding for Chemical Innovation
An In-depth Technical Guide to 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4)
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-methylbenzonitrile, identified by CAS Number 50712-70-4, is a substituted aromatic nitrile that serves as a pivotal intermediate in the landscape of organic synthesis.[1] Its unique trifunctional structure—comprising a nitrile group, a chlorine atom, and a methyl group on a benzene ring—renders it a highly versatile building block. This compound is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[1][2] The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a subject of significant interest for researchers aiming to construct novel molecular architectures.[3] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safety protocols, designed to support professionals in research and development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is fundamental to its application in experimental work. 5-Chloro-2-methylbenzonitrile is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[1] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 50712-70-4 | [4] |
| Molecular Formula | C₈H₆ClN | [1][4] |
| Molecular Weight | 151.59 g/mol | [1][4] |
| IUPAC Name | 5-chloro-2-methylbenzonitrile | [4] |
| Synonyms | 4-Chloro-2-cyanotoluene, 5-Chloro-o-tolunitrile | [1] |
| Melting Point | 43-45 °C | [1][5] |
| Boiling Point | 86 °C / 3 mmHg | [1][5][6] |
| Density | 1.19 g/cm³ | [1][5][6] |
| Flash Point | 109 °C | [1][5][6] |
| Solubility | Soluble in Methanol | [1][6] |
| Appearance | White to light yellow crystalline solid | [1] |
Synthesis Protocol: The Sandmeyer Reaction
The most established and reliable method for synthesizing 5-Chloro-2-methylbenzonitrile is through the Sandmeyer reaction.[7][8][9] This classic transformation provides a robust pathway to convert an aryl amine into an aryl nitrile via a diazonium salt intermediate.[8][10] The causality behind this choice of reaction lies in its efficiency and the commercial availability of the starting material, 4-Chloro-2-methylaniline (CAS 95-69-2).
The overall process is a two-step synthesis that begins with the diazotization of the primary amine, followed by the copper(I) cyanide-catalyzed displacement of the diazonium group.[10]
Caption: Synthesis workflow for 5-Chloro-2-methylbenzonitrile via the Sandmeyer reaction.
Detailed Experimental Protocol
Step 1: Diazotization of 4-Chloro-2-methylaniline
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 mole of 4-Chloro-2-methylaniline in 2.5 moles of concentrated hydrochloric acid and water.[11]
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of 1.05 moles of sodium nitrite (NaNO₂) dropwise. Ensure the temperature of the reaction mixture does not exceed 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).
Step 2: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate large flask, prepare a solution of copper(I) cyanide (CuCN). This is the key catalyst that facilitates the radical-nucleophilic aromatic substitution.[9]
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas (N₂) will occur.[10] The loss of N₂, a thermodynamically very stable molecule, is the driving force for the reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., on a steam bath at 60 °C) to ensure the complete decomposition of the diazonium intermediate.[11]
-
Isolation and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a final water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent (such as methanol or ethanol/water mixture) or by vacuum distillation to yield pure 5-Chloro-2-methylbenzonitrile.[6]
-
This protocol is self-validating as the purity of the final product must be confirmed by characterization methods such as melting point determination and spectroscopic analysis.
Spectroscopic Data and Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. The following data are characteristic of 5-Chloro-2-methylbenzonitrile.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Expected signals include a singlet for the methyl protons (~2.4 ppm) and a complex multiplet pattern for the three aromatic protons in the 7.2-7.6 ppm range. |
| ¹³C NMR | Expected signals include the methyl carbon (~20 ppm), the nitrile carbon (~118 ppm), and six distinct aromatic carbon signals, including the carbons attached to the chloro and cyano groups. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other key peaks include C-H stretching for the aromatic and methyl groups, and C=C stretching in the aromatic region. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 151. An (M+2)⁺ peak of approximately one-third the intensity of the M⁺ peak is also expected due to the isotopic abundance of ³⁷Cl. A significant fragment is often observed at m/z = 116, corresponding to the loss of the chlorine atom.[4] |
Applications in Research and Drug Development
5-Chloro-2-methylbenzonitrile is not an end-product but a valuable starting point for creating more complex molecules.[] Its utility stems from the reactivity of its functional groups.
-
Pharmaceutical Intermediate: It is a key building block for synthesizing a variety of pharmaceutical compounds.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atom can be displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.[13]
-
Agrochemical Synthesis: It serves as a precursor in the development of herbicides and pesticides, where the specific substitution pattern contributes to the biological activity of the final product.[1][2]
-
Material Science: Its derivatives are explored in the creation of dyes, pigments, and specialty polymers.[1]
Caption: Role of 5-Chloro-2-methylbenzonitrile as a versatile synthetic intermediate.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate. 5-Chloro-2-methylbenzonitrile is classified as an irritant and is harmful.
Hazard Identification:
-
GHS Statements: H319 (Causes serious eye irritation).[4][5] Some suppliers also list H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled) and H315 (Causes skin irritation).
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][15]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][15]
-
Avoid formation of dust and aerosols.[15] Prevent contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16] A storage temperature of 2-8°C is often recommended.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. This should typically be done through a licensed chemical disposal company.
References
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
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Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). (n.d.). Cheméo. [Link]
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. [Link]
-
Cas 50712-70-4, 5-CHLORO-2-METHYLBENZONITRILE. (n.d.). LookChem. [Link]
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Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health (NIH). [Link]
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Sandmeyer reaction. (n.d.). Wikipedia. [Link]
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5-Chloro-2-methylbenzonitrile. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. (n.d.). Jubilant Ingrevia. [Link]
-
4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials. (n.d.). LinkedIn. [Link]
-
The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (n.d.). LinkedIn. [Link]
-
o-CHLOROTOLUENE and p-CHLOROTOLUENE. (n.d.). Organic Syntheses. [Link]
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